molecular formula C15H15NO4S2 B3478862 4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B3478862
M. Wt: 337.4 g/mol
InChI Key: BTCMQQGKQFZTRR-FMIVXFBMSA-N
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Description

The compound 4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (CAS: 300826-68-0) is a rhodanine-derived molecule with a molecular formula of C₁₅H₁₅NO₄S₂ and a molecular weight of 337.40 g/mol . Its structure features a 2-methoxybenzylidene substituent at the 5-position of the thiazolidinone ring and a butanoic acid chain at the 3-position. The compound is of interest due to its structural similarity to bioactive rhodanine derivatives, which are known for enzyme inhibition (e.g., aldose reductase) and antimicrobial properties .

Properties

IUPAC Name

4-[(5E)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-20-11-6-3-2-5-10(11)9-12-14(19)16(15(21)22-12)8-4-7-13(17)18/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,18)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCMQQGKQFZTRR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a member of the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. Additionally, we will explore relevant case studies and research findings that highlight its potential therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular Formula C15H15NO4S2
Molecular Weight 367.43 g/mol
IUPAC Name 4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
CAS Number 303056-09-9

The compound features a thiazolidinone ring structure, which is significant for its biological activity. The presence of the methoxy group enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. A study highlighted the efficacy of similar compounds against various bacterial strains, suggesting that modifications in the thiazolidinone structure can enhance antibacterial activity . The compound has shown potential against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Properties

Thiazolidinones are also recognized for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cell cultures . The mechanism appears to involve the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.

Anticancer Activity

The anticancer potential of 4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has been explored in several studies. For instance:

  • Case Study 1 : A derivative of thiazolidinone demonstrated significant cytotoxicity against human cancer cell lines (A549, HepG2, MCF-7) with IC50 values lower than those of standard chemotherapeutics like irinotecan .
  • Case Study 2 : Another study found that thiazolidinone compounds induced apoptosis in HeLa cells through both extrinsic and intrinsic pathways, highlighting their mechanism of action in cancer treatment .

The biological activities of this compound can be attributed to its ability to interact with various cellular targets. Molecular docking studies suggest that it may bind to proteins involved in cell proliferation and apoptosis regulation . This interaction is crucial for its anticancer properties.

Summary of Key Studies

  • Antimicrobial Efficacy : Thiazolidinone derivatives showed broad-spectrum antibacterial activity.
  • Anti-inflammatory Effects : Significant inhibition of cytokine production was observed in treated cell lines.
  • Cytotoxicity Against Cancer Cells : The compound exhibited selective toxicity towards cancer cells while sparing normal cells.

Table of Biological Activities

Activity TypeAssessed CompoundIC50 Value (µM)Reference
AntimicrobialThiazolidinone derivative12
Anti-inflammatoryThiazolidinone analogs15
Anticancer4-[5-(2-methoxybenzylidene)...18

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress, which is implicated in various chronic diseases.

Anti-inflammatory Effects

Studies have demonstrated that thiazolidinone derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory conditions such as arthritis and other autoimmune disorders.

Antimicrobial Activity

The compound has shown promising results against a range of bacterial and fungal strains. This antimicrobial property could be leveraged in developing new antibiotics or antifungal agents.

Antidiabetic Potential

Thiazolidinediones, a class of drugs that includes thiazolidinone derivatives, are known for their role in managing diabetes by improving insulin sensitivity. The target compound may exhibit similar effects, warranting further investigation into its use as a hypoglycemic agent.

Case Study 1: Antioxidant Efficacy

A study conducted on various thiazolidinone derivatives, including the target compound, evaluated their ability to scavenge free radicals. Results indicated that the compound significantly reduced oxidative stress markers in vitro, highlighting its potential as an antioxidant agent .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving inflammatory cell lines, the compound inhibited the expression of TNF-alpha and IL-6, key mediators of inflammation. This suggests a mechanism through which the compound could be utilized in treating inflammatory diseases .

Case Study 3: Antimicrobial Screening

A series of tests against common pathogens revealed that the compound exhibited notable activity against Staphylococcus aureus and Candida albicans, demonstrating its potential as a broad-spectrum antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzylidene Ring

(a) Positional Isomerism of Methoxy Groups
  • Target Compound: The 2-methoxybenzylidene group distinguishes it from analogues like 2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (CAS: 303056-09-9), which has a 4-methoxy substitution . Positional isomerism can alter electronic properties and binding affinity to biological targets.
  • Compound 3d : Features a 4-hydroxy-3-methoxybenzylidene group, enhancing polarity due to the hydroxyl moiety. This derivative showed 84.5% yield and a melting point of 217–219°C , with IR peaks confirming carbonyl (C=O, 1622 cm⁻¹) and carboxylic acid (1704 cm⁻¹) groups .
(b) Heterocyclic and Aromatic Substituents
  • Pyrazine Derivatives : Compounds 7–9 (e.g., [(5Z)-5-(5-butylpyrazin-2-yl)ethylidene derivatives]) exhibit pyrazine-based substituents, leading to higher melting points (e.g., 254–261°C for compound 8 ) and high HPLC purity (>98%) .

Modifications to the Acid Chain

  • Butanoic Acid vs. Acetic Acid Chains: The target compound’s butanoic acid chain may enhance solubility compared to shorter-chain analogues like 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid .
  • Amide-Linked Derivatives : Compound 3d in uses an acetamide-benzoic acid linkage, which could influence bioavailability and target specificity compared to free carboxylic acids .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups (IR) Biological Target
Target Compound 2-Methoxybenzylidene 337.40 N/A C=O, C=S, COOH Potential enzyme inhibition
Compound 3d 4-Hydroxy-3-methoxybenzylidene 432.44 217–219 C=O (1622 cm⁻¹), COOH (1704 cm⁻¹) Aldose reductase
Compound 7 Butylpyrazin-2-yl 408.47 213–215 C-OH (3398 cm⁻¹), C=O (1706 cm⁻¹) N/A
(5R)-Dibromo derivative 2,3-Dibromo-5-ethoxy-4-hydroxybenzyl 547.15 N/A N/A Beta sliding clamp protein

Q & A

What are the key considerations for optimizing the multi-step synthesis of 4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid to achieve high yield and purity?

Optimization requires precise control of reaction parameters. For example:

  • Temperature : Elevated temperatures (e.g., reflux conditions) are often critical for cyclization and condensation steps, as seen in thiazolidinone derivatives .
  • Solvent selection : Polar aprotic solvents like DMF or acetic acid enhance reaction efficiency for benzylidene formation .
  • Catalysts : Anhydrous sodium acetate is frequently used to facilitate Schiff base formation in thiazolidinone syntheses .
  • Purification : Recrystallization from acetic acid or DMF-acetic acid mixtures improves purity . Reported yields for analogous compounds range from 34% to 74%, highlighting the need for step-specific optimization .

Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

A combination of techniques ensures rigorous characterization:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the benzylidene moiety and thiazolidinone ring substitution patterns .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) monitors purity (>95% threshold for biological assays) .
  • Melting point analysis : Sharp melting ranges (e.g., 243–246°C for analogs) indicate crystallinity and homogeneity .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., ±0.3% deviation) .

How can researchers design in vitro assays to evaluate the antioxidant and anti-inflammatory potential of this compound?

  • Antioxidant assays :
    • DPPH radical scavenging : Measure IC50_{50} values at 517 nm; compare to ascorbic acid controls .
    • Lipid peroxidation inhibition : Use rat liver microsomes with thiobarbituric acid-reactive substances (TBARS) assay .
  • Anti-inflammatory assays :
    • COX-1/COX-2 inhibition : Utilize enzyme immunoassays (EIAs) with IC50_{50} determination .
    • NF-κB luciferase reporter assays : Quantify transcriptional activity in LPS-stimulated macrophages .

What methodologies are recommended to investigate molecular interactions between this compound and biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KDK_D, konk_{on}, koffk_{off}) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for target-ligand binding .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in PPAR-γ or other relevant receptors .

How do structural modifications at the benzylidene or thiazolidinone moieties influence bioactivity?

  • Benzylidene substituents : Electron-withdrawing groups (e.g., -Cl, -NO2_2) enhance electrophilicity, improving receptor binding . Methoxy groups increase lipophilicity (logP), impacting membrane permeability .
  • Thiazolidinone modifications : Replacing the 2-thioxo group with oxo reduces hydrogen-bonding capacity, altering selectivity .
  • Synthetic strategies : Knoevenagel condensation allows systematic variation of benzaldehyde derivatives .

How should researchers resolve contradictions in reported biological activities of thiazolidinone derivatives?

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Purity verification : Re-test compounds with conflicting results using HPLC and elemental analysis .
  • Structural analogs : Compare activities of derivatives with defined substituents (e.g., 4-chloro vs. 4-methoxy benzylidene) to isolate SAR trends .

What formulation approaches mitigate hydrophobicity challenges in preclinical studies?

  • Co-solvent systems : Use Cremophor EL or cyclodextrins to enhance aqueous solubility .
  • Liposomal encapsulation : Phosphatidylcholine-based liposomes improve bioavailability in rodent models .
  • Prodrug strategies : Esterify the carboxylic acid group to increase passive diffusion .

How can computational tools predict binding affinity and selectivity?

  • Molecular dynamics simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., using GROMACS) .
  • QSAR modeling : Develop models using descriptors like polar surface area and H-bond donors to predict IC50_{50} values .

What toxicity profiling methods are critical for lead optimization?

  • In vitro :
    • MTT assay : Assess cytotoxicity in HepG2 cells (IC50_{50} > 50 μM desirable) .
    • hERG inhibition : Patch-clamp assays to evaluate cardiac safety .
  • In vivo :
    • Acute toxicity : OECD Guideline 423 in rodents (dose range: 50–2000 mg/kg) .

Which stability-indicating assays ensure reliability in long-term studies?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .
  • HPLC-DAD/MS : Monitor stability under accelerated conditions (e.g., 6-month study at 25°C/60% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Reactant of Route 2
4-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.